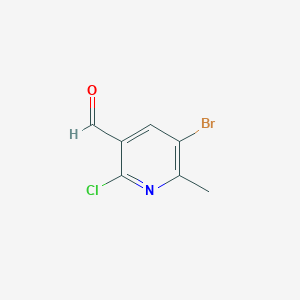

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyridinecarboxaldehydes are a class of organic compounds that include a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and an aldehyde group (a carbonyl group attached to a hydrogen atom) . The “5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde” would be a specific compound within this class, with bromine, chlorine, and methyl groups attached to specific positions on the pyridine ring .

Synthesis Analysis

The synthesis of such compounds typically involves halogenation (the addition of halogens like bromine or chlorine) and methylation (the addition of a methyl group) of pyridinecarboxaldehydes . The exact methods and conditions would depend on the specific compound and could involve a variety of chemical reactions .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including infrared (IR), Raman, and UV-visible spectroscopy . These techniques can provide information on the vibrational and electronic properties of the molecule, which are related to its structure .Chemical Reactions Analysis

Pyridinecarboxaldehydes can undergo a variety of chemical reactions, including nucleophilic substitution and oxidation . The specific reactions and their mechanisms would depend on the exact structure of the compound and the reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Applications in Organic Synthesis and Heterocyclic Compound Formation

Synthesis of β-Lactams : Carbaldehydes, closely related to 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde, have been utilized in the acid-catalyzed ring closures and transformations to form dihydrochromeno[3,2-b]azet-2(1H)-ones, indicating their potential in generating β-lactam structures, which are crucial frameworks in many antibiotics (Bertha et al., 1998).

Vilsmeier–Haack Reaction : The compound's use in the preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction demonstrates its versatility in constructing pyrazolopyridine derivatives, which have significant pharmaceutical applications (Quiroga et al., 2010).

Formation of Heterocyclic Chalcones and Dipyrazolopyridines : Further treatment of carbaldehydes with acetophenones and hydrazine hydrate affords chalcone analogues and dipyrazolo[3,4-b:4′,3′-e]pyridines, showcasing the role of pyridine carbaldehydes in synthesizing complex heterocyclic frameworks with potential biological activities (Quiroga et al., 2010).

Cyclization Reactions : The utility of related pyridine carbaldehydes in palladium-catalyzed cyclization with carbon monoxide and carboxylic acids to form dihydrofuro[3,4-c]pyridines illustrates the compound's potential in creating fused heterocyclic systems, which are often found in bioactive molecules (Cho & Kim, 2008).

Synthesis of Fluoropyrroles : Although not directly related to this compound, the synthesis of fluoropyrroles from related pyrrole carbaldehydes underscores the importance of halogenated carbaldehydes in introducing fluorine into heterocyclic compounds, enhancing their pharmacological properties (Surmont et al., 2009).

Mecanismo De Acción

Target of Action

It’s known that this compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The mode of action of 5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde involves its interaction with its targets through chemical reactions. For instance, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols . This suggests that the compound can participate in nucleophilic substitution reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are related to its role in the synthesis of various compounds. For example, it can facilitate the synthesis of 5-arylamino-2-picolines via displacement of bromide by anthranilic acid and decarboxylation . This indicates that the compound can influence pathways involving aromatic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions under which the reactions involving this compound are carried out. For instance, the efficiency of palladium-catalyzed coupling reactions in which this compound participates may be affected by the choice of solvent .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Bromo-2-chloro-6-methyl-pyridine-3-carbaldehyde is known to interact with various enzymes, proteins, and other biomolecules . It can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . Moreover, this compound may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle .

Cellular Effects

It has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in free radical reactions, where it loses the N-bromo atom, leaving behind a succinimidyl radical .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4-6(8)2-5(3-11)7(9)10-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWFWSGJWCMUKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935331-10-4 |

Source

|

| Record name | 5-bromo-2-chloro-6-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-diethoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2696774.png)

![N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2696782.png)

![3-ethyl-N-(3-fluoro-4-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2696783.png)

![1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic acid](/img/structure/B2696784.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2696787.png)

![8-ethoxy-5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2696789.png)

![7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2696794.png)